![molecular formula C8H6O B14749333 Cyclopenta[b]pyran CAS No. 271-08-9](/img/structure/B14749333.png)
Cyclopenta[b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta[b]pyran is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing cyclopenta[b]pyran derivatives involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. This reaction is typically carried out in the presence of palladium catalysts such as Pd2(dba)3/dppe in toluene, yielding this compound-2-ones in high yields (78–96%) with optimized trans/cis ratios .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve multicomponent reactions (MCRs) due to their efficiency and simplicity. For example, the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes in the presence of sodium bromide as a supporting electrolyte has been reported to produce 4-substituted this compound derivatives with high efficiency and excellent yields .
Chemical Reactions Analysis
Types of Reactions: Cyclopenta[b]pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound derivatives into their corresponding alcohols or alkanes.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the this compound ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound derivatives can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cyclopenta[b]pyran derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopenta[b]pyran derivatives varies depending on their specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, some this compound derivatives inhibit tyrosinase, an enzyme involved in melanin production, which can be useful in treating hyperpigmentation disorders .
Comparison with Similar Compounds
Cyclopenta[b]pyran shares structural similarities with other heterocyclic compounds, such as cyclohepta[b]pyran and cyclopenta[c]pyran. this compound is unique due to its specific ring fusion and the resulting electronic and steric properties . Similar compounds include:
Properties
CAS No. |
271-08-9 |
|---|---|
Molecular Formula |
C8H6O |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
cyclopenta[b]pyran |
InChI |
InChI=1S/C8H6O/c1-3-7-4-2-6-9-8(7)5-1/h1-6H |
InChI Key |
LYHIYZUYZIHTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=COC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


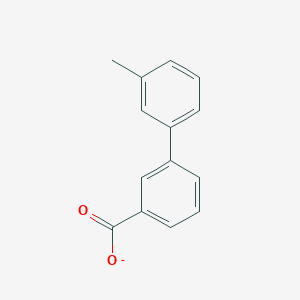
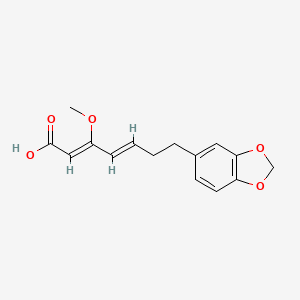
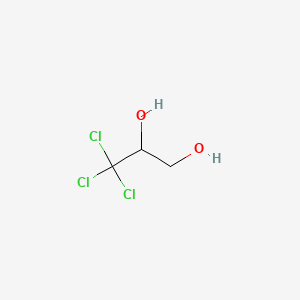



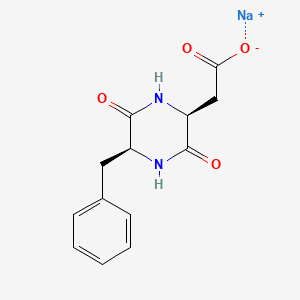
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

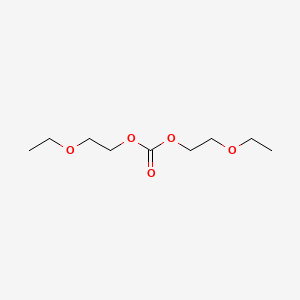

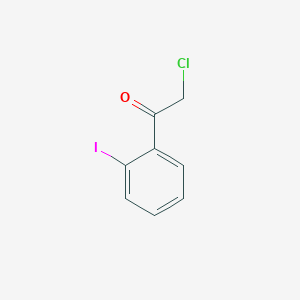
![5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14749349.png)

